molecular formula C6H5F3N2O B13519084 2,2,2-Trifluoro-1-(1-methylpyrazol-3-yl)ethanone

2,2,2-Trifluoro-1-(1-methylpyrazol-3-yl)ethanone

Cat. No.: B13519084
M. Wt: 178.11 g/mol
InChI Key: LNXVXEDNOUJMML-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyrazole ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a trifluoromethylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of trifluoromethyl carboxylic acids.

    Reduction: Formation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethanone moiety.

    2,2,2-Trifluoro-1-(1H-pyrazol-3-yl)ethan-1-one: Lacks the methyl group on the pyrazole ring.

Uniqueness

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of both the trifluoromethyl group and the ethanone moiety, which confer distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H5F3N2O/c1-11-3-2-4(10-11)5(12)6(7,8)9/h2-3H,1H3

InChI Key

LNXVXEDNOUJMML-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)C(F)(F)F

Origin of Product

United States

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